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Compound of Interest

Compound Name: Propionyl-D5-L-carnitine hcl

Cat. No.: B12415414

Get Quote

Application Note: High-Precision Quantification of Propionylcarnitine (C3) in Biological Matrices

via LC-MS/MS using D5-Stable Isotope Dilution

Executive Summary
This protocol details the quantitative analysis of Propionylcarnitine (C3-carnitine) in human

plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method

utilizes Propionyl-L-carnitine-d5 (C3-d5) as a stable isotope internal standard (IS) to correct for

matrix effects, ionization suppression, and extraction efficiency. Unlike common screening

methods that rely on single-point calibration, this protocol employs a validated isotope dilution

mass spectrometry (IDMS) approach suitable for pharmacokinetic (PK) studies and rigorous

clinical research.

Introduction & Scientific Rationale
2.1 Clinical & Biological Significance Propionylcarnitine (C3) is a critical acylcarnitine marker

derived from the metabolism of branched-chain amino acids (isoleucine, valine, methionine)

and odd-chain fatty acids. Elevated C3 levels are the primary biochemical hallmark of Propionic

Acidemia (PA) and Methylmalonic Acidemia (MMA). In drug development, monitoring C3 is

essential when investigating therapeutics that modulate mitochondrial
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-oxidation or anaplerotic pathways.

2.2 The D5 Advantage in Isotope Dilution While deuterated standards like C3-d3 are

commercially available, C3-d5 (typically labeled on the propionyl chain:

) offers superior analytical reliability.

Isotopic Overlap Elimination: The +5 Da mass shift places the IS precursor ion further away

from the naturally occurring M+2 and M+3 isotopes of the endogenous analyte, reducing

"cross-talk" and improving the Lower Limit of Quantitation (LLOQ).

Matrix Correction: As a structural analog, C3-d5 co-elutes with C3-carnitine, experiencing the

exact same ionization suppression/enhancement events in the electrospray source, thereby

providing a self-validating normalization factor.

Experimental Workflow
The following diagram illustrates the critical path from sample preparation to data generation.
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Figure 1: End-to-end workflow for C3-carnitine quantification. The internal standard is

introduced before protein precipitation to account for all recovery losses.

Materials & Reagents
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Component Specification Purpose

Analyte Propionyl-L-carnitine (C3) Analytical Standard

Internal Standard
Propionyl-L-carnitine-d5 (C3-

d5)
Mass correction (IS)

Mobile Phase A 0.1% Formic Acid in Water Protonation source

Mobile Phase B
0.1% Formic Acid in

Acetonitrile
Elution strength

Precipitation Agent Methanol (LC-MS Grade) Protein removal

Column
HILIC or C18 (e.g., Kinetex

C18, 2.6 µm)
Separation of polar carnitines

Detailed Protocol
Standard Preparation

Stock Solutions: Prepare 1 mg/mL stocks of C3 and C3-d5 in 50:50 Methanol:Water. Store at

-20°C.

IS Working Solution (ISWS): Dilute C3-d5 stock to a fixed concentration (e.g., 200 ng/mL) in

Methanol. This solution serves dual purposes: delivering the IS and precipitating proteins.

Calibration Standards (Cal): Prepare a serial dilution of C3 analyte in surrogate matrix (e.g.,

PBS or stripped plasma) ranging from 1 ng/mL to 2000 ng/mL.

Sample Preparation
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

Add 150 µL of IS Working Solution (Methanol containing C3-d5).

Vortex vigorously for 30 seconds to ensure complete protein precipitation.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Transfer 100 µL of the supernatant to an autosampler vial.
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Note: If sensitivity is an issue, evaporate the supernatant under nitrogen and reconstitute

in 50 µL Mobile Phase A.

Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions
Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

Scan Type: Multiple Reaction Monitoring (MRM).[1][2]

Separation: C3-carnitine is highly polar. A high-aqueous start (e.g., 95% A) on a C18 column

or the use of a HILIC column is required for retention.

MRM Transition Table:

Compound
Precursor Ion (

)

Product Ion (

)

Collision
Energy (eV)

Dwell Time
(ms)

C3-Carnitine 218.1 85.1 25 50

C3-Carnitine-d5 223.1 85.1 25 50

Note: The product ion at m/z 85.1 corresponds to the characteristic trimethylammonium-

crotonolactone fragment common to acylcarnitines. The D5 label is typically on the propionyl

chain, leaving the backbone fragment (85.1) unshifted.

Calculation & Data Analysis
This section defines the mathematical logic for converting raw MS signals into concentration

values.

The Isotope Dilution Equation
Unlike external calibration, IDMS relies on the Area Ratio.

Calibration Curve Construction
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Analyze the Calibration Standards (Cal 1 to Cal n).

Plot Area Ratio (

) versus Theoretical Concentration (

).

Perform a weighted linear regression (typically

weighting to improve accuracy at the lower end).

Regression Equation:

Where:

= Area Ratio

= Concentration of C3

= Slope

= y-intercept

Concentration Calculation for Unknowns
To find the concentration of C3 in a patient sample (

), rearrange the regression equation:

Calculation Logic Diagram
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Raw Data:
Area (C3) & Area (C3-d5)

Calculate Ratio:
R = Area(C3) / Area(C3-d5)

Apply Regression:
(R - Intercept) / Slope

Final Concentration
(ng/mL)

Click to download full resolution via product page

Figure 2: Computational logic for deriving concentration from raw MS data.

Method Validation (Self-Validating System)
To ensure trustworthiness, the method must be validated against the following criteria:
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Parameter Acceptance Criteria Scientific Rationale

Linearity (ngcontent-ng-

c1989010908="" _nghost-ng-

c3017681703="" class="inline

ng-star-inserted">

)

Ensures the response is

proportional to concentration

across the range.

Accuracy 85% - 115%

Verifies the calculated value

matches the true value

(Reference Material).

Precision (CV)
Ensures reproducibility of the

extraction and injection steps.

IS Variation
Within

of mean

Drastic shifts in IS area

indicate matrix suppression or

injection failure.

Troubleshooting Tip: If the C3-d5 Internal Standard area drops significantly in specific patient

samples compared to standards, it indicates Matrix Effect (Ion Suppression). However,

because the ratio (

) is used, the quantification remains valid provided the suppression does not obliterate the
signal entirely. This is the primary mechanism of self-validation in this protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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